Granatane vs. Tropane Scaffolds: 100-Fold Difference in Dopamine Transporter Binding Affinity
9-Methyl-9-azabicyclo[3.3.1]nonane derivatives exhibit approximately 100-fold lower binding affinity for the dopamine transporter (DAT) compared to analogous tropane-based compounds. Specifically, a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives displayed Ki values ranging from 2 to 14 µM in rat caudate-putamen tissue, whereas cocaine and related tropane analogs typically show Ki values in the low nanomolar range [1]. This dramatic reduction in affinity demonstrates that the granatane scaffold cannot serve as a direct substitute for tropane cores in DAT-targeting applications, underscoring the critical role of the methylene bridge extension in disrupting optimal binding geometry [1].
| Evidence Dimension | Dopamine Transporter (DAT) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2–14 µM (9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives) |
| Comparator Or Baseline | Cocaine and tropane analogs (Ki ~10–100 nM) |
| Quantified Difference | Approximately 100-fold less potent (lower affinity) |
| Conditions | In vitro radioligand binding assay in rat caudate-putamen tissue homogenate |
Why This Matters
This quantitative difference directly informs scaffold selection: researchers targeting DAT must choose tropane-based cores, whereas projects seeking to avoid DAT off-target activity may deliberately select the granatane scaffold for its intrinsically reduced DAT affinity.
- [1] Chen Z, Izenwasser S, Katz JL, Zhu N, Klein CL, Trudell ML. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. J Med Chem. 1996;39(24):4744-4749. View Source
